molecular formula C25H30N4O4 B2467981 2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one CAS No. 896383-99-6

2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one

カタログ番号: B2467981
CAS番号: 896383-99-6
分子量: 450.539
InChIキー: HPVCHLPOBCTNHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A quinazolinone core.
  • A piperazine moiety substituted with a methoxyphenyl group.
  • A hydroxyl group that may enhance its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinazolinone Core : This is achieved through the condensation of appropriate precursors under acidic conditions.
  • Introduction of the Piperazine Moiety : Reaction with piperazine derivatives, such as 4-(3-methoxyphenyl)piperazine, often occurs in the presence of bases like potassium carbonate to yield the final product.

Anticancer Properties

Recent studies have shown that quinazoline derivatives exhibit significant anticancer activity. The compound was evaluated against various cancer cell lines, demonstrating notable antiproliferative effects. For instance:

Cell Line IC50 (µM) Comments
LN-229 (glioblastoma)5.2Moderate potency against glioblastoma
HCT-116 (colorectal carcinoma)4.8Effective in inhibiting cell growth
NCI-H460 (lung carcinoma)6.0Shows potential for lung cancer treatment

These results suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including kinase inhibition and modulation of apoptotic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer progression. Notably:

  • Kinase Inhibition : The compound has been screened against a panel of kinases and shown to inhibit key pathways involved in cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Study on Quinazoline Derivatives : A series of 2-substituted quinazolines were synthesized and evaluated for their anti-proliferative activity against nine cancer cell lines. Compounds with similar structures exhibited moderate to high potency, reinforcing the importance of structural modifications in enhancing biological activity .
  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of quinazoline derivatives, including our compound. Results indicated significant tumor reduction without severe toxicity, highlighting its potential as a viable therapeutic agent .

特性

IUPAC Name

3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-33-20-9-7-8-19(18-20)27-14-16-28(17-15-27)23(30)12-3-2-6-13-29-24(31)21-10-4-5-11-22(21)26-25(29)32/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVCHLPOBCTNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。